2-Chloroethyl phenyl sulfide
Overview
Description
2-Chloroethyl phenyl sulfide is reported as a sulfur mustard simulant . It is a chemical-warfare agent (CWA) simulant and its oxidation using hydrothane films has been reported . It is also reported as a simulant for the chemical warfare agent mustard [bis (2-chloroethyl) sulfide] .
Molecular Structure Analysis
The molecular formula of 2-Chloroethyl phenyl sulfide is ClCH2CH2SC6H5 . The molecular weight is 172.68 .Chemical Reactions Analysis
2-Chloroethyl phenyl sulfide has been reported to undergo oxidation using hydrothane films . It is also reported as a simulant for the chemical warfare agent mustard [bis (2-chloroethyl) sulfide] .Physical And Chemical Properties Analysis
2-Chloroethyl phenyl sulfide is a liquid at 20°C . It has a refractive index of 1.583 . The boiling point is 90-91°C at 1 mmHg . The density is 1.174 g/mL at 25°C .Scientific Research Applications
Synthesis and Chemical Transformations
2-Chloroethyl phenyl sulfide (2-CEPS) is a compound of interest in various synthesis and transformation studies. It has been used to study oxidative chlorination reactions, where 2-hydroxyethyl alkyl(phenyl) sulfides are oxidized with chlorine in water, leading to 2-chloroethyl alkyl(phenyl) sulfones. This process demonstrates the generality of oxidative chlorination for compounds without branching in the α-position to the sulfur atom (Derzhinskii et al., 1976).
Analytical Techniques
In the analytical chemistry domain, 2-CEPS has been a subject of study for the development of sensitive detection techniques. For instance, high-performance liquid chromatography (HPLC) has been used for the analysis of 2-chloroethyl ethylsulfide and its decomposition by-products. The method involves derivatization to novel chromophore-bearing phenylsulfonylfilimines, enabling the detection of minute quantities of these compounds (Bossle et al., 1984).
Photocatalytic Decontamination Studies
A significant application of 2-CEPS is in photocatalytic decontamination research. A study conducted on the catalytic and photocatalytic reactions of 2-CEPS on titanium oxide surfaces revealed insights into the role of hydrolysis and elimination reactions. The compound undergoes photocatalytic reactions to yield various sulfides and vinyl phenyl sulfide, showcasing the effectiveness of nano-TiO2 in decontamination processes (Mehrizad & Gharbani, 2011).
Forensic Applications
2-CEPS has been used as a surrogate for the chemical warfare agent sulfur mustard in forensic studies. Research involving thermal desorption coupled gas chromatography-massspectrometry (TD/GC-MS) and multivariate analysis explored its potential in producing multiway data for forensic signature development. This approach could discern different sources of 2-CEPS, making it valuable in forensic science (Benthem et al., 2010).
Industrial Applications and Impurity Analysis
In industrial contexts, 2-CEPS is an intermediate in the synthesis of various compounds. A study identified and quantified related impurities in 2-CEPS used for industrial purposes using gas chromatography and mass spectrometry (GC-MS). The research provided practical suggestions for the removal of or avoidance in these impurities, enhancing the quality and safety of industrial processes (Qiao et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-chloroethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXIHHOPZFCEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203904 | |
Record name | ((2-Chloroethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl phenyl sulfide | |
CAS RN |
5535-49-9 | |
Record name | 2-Chloroethyl phenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5535-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((2-Chloroethyl)thio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5535-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((2-Chloroethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2-chloroethyl)thio]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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